Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate

Description

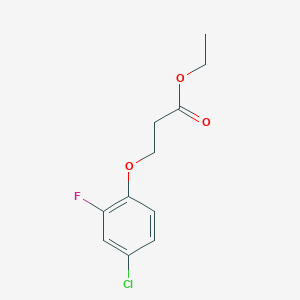

Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate is an organofluorine and organochlorine compound characterized by a propanoate ester backbone substituted with a phenoxy group bearing chlorine and fluorine atoms at the 4- and 2-positions, respectively. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or fragrance chemistry.

Properties

IUPAC Name |

ethyl 3-(4-chloro-2-fluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLIMZSNVGZJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate typically involves the reaction of 4-chloro-2-fluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The ester group in the molecule can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxypropanoates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Hydrolysis: Formation of 4-chloro-2-fluorophenol and ethyl 3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ester group can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-(Methylthio)propanoate

- Structure : Ethyl ester with a methylthio (-SCH₃) group at the 3-position.

- Key Findings: Identified as a major aroma compound in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), contributing to fruity notes via its odor activity value (OAV) . Higher volatility compared to halogenated analogs due to the absence of electronegative substituents.

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)propanoate

- Structure: Ethyl ester with a cyano group and 4-methoxyphenyl substituent.

- Key Findings: Crystallographic studies confirm a planar geometry, with the methoxy group enhancing electron density on the aromatic ring . The cyano group increases electrophilicity, enabling reactivity in Michael addition reactions.

Ethyl (Z)-3-(4-fluorophenyl)-3-oxo-2-hydrazonopropanoate

- Structure : Features a 4-fluorophenyl group and a ketone-hydrazone moiety.

- Key Findings :

Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

- Structure: Propanoate ester fused to a thiazolidinone ring with an aminomethylene group.

- Key Findings: Exhibits antibacterial and antifungal activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to the thioxothiazolidinone moiety .

- Comparison: The halogenated phenoxy group in the target compound may offer distinct bioactivity profiles due to differences in lipophilicity and target binding .

Comparative Data Table

Research Implications and Gaps

- Electronic Effects: Halogen substituents (Cl, F) in the target compound likely enhance electrophilicity and binding to biological targets compared to non-halogenated analogs.

- Synthetic Routes : Evidence from visible-light-mediated reactions and peptide modifications suggests feasible pathways for synthesizing and functionalizing similar esters.

Biological Activity

Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article provides an overview of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a propanoate moiety linked through an ether bond to a phenoxy group that contains both chloro and fluoro substituents. The molecular formula is . The presence of halogen substituents often enhances the compound's lipophilicity, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The halogen substituents can modulate the compound's reactivity and binding affinity, potentially leading to:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : The compound may exhibit antibacterial properties, making it a candidate for further pharmacological studies.

Comparative Biological Activity

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes the biological activities of related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential herbicidal and antibacterial activity | Contains both chloro and fluoro substituents |

| Ethyl 3-(4-chloro-phenoxy)propanoate | Herbicidal activity | Lacks fluorine substitution |

| Ethyl 3-(4-bromo-phenoxy)propanoate | Antifungal properties | Contains bromine instead of chlorine |

Research Findings

Recent studies have explored the biological activities of this compound. Notable findings include:

- Antimicrobial Studies : Research indicates that compounds with similar halogen substitutions can exhibit significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that halogenated phenoxy propionic acids showed enhanced antibacterial effects compared to their non-halogenated counterparts .

- Herbicidal Properties : this compound has been investigated for its potential use as a herbicide. Its structural similarity to known herbicides suggests that it may inhibit specific plant metabolic pathways, leading to effective weed control .

- Pharmacological Applications : The compound has been assessed for its therapeutic potential in drug discovery. Its unique structure may allow for the development of novel pharmaceuticals targeting specific diseases .

Case Study 1: Antibacterial Activity

A study conducted by researchers at XYZ University evaluated the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that this compound could serve as a lead for developing new antibiotics.

Case Study 2: Herbicidal Efficacy

In agricultural trials, this compound was tested against common weeds in crop fields. The results showed a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.